

# Systematic Review: Serratiopeptidase in Pain Management—A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serratol  |           |
| Cat. No.:            | B13420345 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of serratiopeptidase with established pain management alternatives, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail the mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols of key studies to offer an objective evaluation for research and drug development professionals.

## **Mechanism of Action: A Tale of Two Pathways**

The approach to pain and inflammation modulation differs significantly between serratiopeptidase and traditional NSAIDs.

Serratiopeptidase: This proteolytic enzyme, originally derived from the silkworm, is thought to exert its effects through the breakdown of proteins involved in the inflammatory cascade.[1][2] Its purported mechanism involves reducing swelling and pain by degrading fibrin and other proteins that accumulate at the site of inflammation.[1] Additionally, it is suggested to thin mucus and modulate the immune response.[1] Some evidence points towards its ability to hydrolyze bradykinin, histamine, and serotonin, which contribute to its analgesic and anti-inflammatory effects.[2] It is also suggested that serratiopeptidase may act on the cyclooxygenase (COX) pathway, similar to NSAIDs, by suppressing the release of interleukins and prostaglandins.[3]



Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4][5] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and fever.[5] [6] Some NSAIDs may also have central analgesic effects, potentially involving endogenous opioid peptides or serotonin blockade.[4]

## **Comparative Efficacy: Insights from Clinical Trials**

The clinical evidence for serratiopeptidase in pain management is predominantly in the context of postoperative inflammation, particularly after dental and orthopedic surgeries. In contrast, NSAIDs have a broader evidence base across various pain conditions.

### Serratiopeptidase for Postoperative Pain & Inflammation

Clinical studies on serratiopeptidase often focus on its anti-inflammatory effects, such as the reduction of swelling (edema) and lockjaw (trismus), with pain relief being a secondary or less consistently observed outcome.

One randomized controlled trial investigating the efficacy of serratiopeptidase after surgical removal of impacted third molars found a significant improvement in trismus and swelling compared to a placebo group.[7][8][9] However, the study reported no statistically significant difference in pain levels between the serratiopeptidase and placebo groups.[7][8][9]

### **Head-to-Head Comparisons and Alternative Efficacy**

Direct comparative studies between serratiopeptidase and NSAIDs are limited, and the existing evidence often suggests that NSAIDs may be more effective for direct pain relief.

A randomized, double-blind, placebo-controlled study comparing serratiopeptidase with ibuprofen, paracetamol, and betamethasone after third molar surgery concluded that serratiopeptidase did not show significant analgesic and anti-inflammatory action compared to ibuprofen and betamethasone.[10]

The following tables summarize the quantitative data from various clinical trials on serratiopeptidase and common NSAIDs.



Table 1: Serratiopeptidase in Postoperative Pain Management



| Study/Indic ation                      | N   | Dosage                                           | Comparator                                               | Primary<br>Outcome<br>Measures      | Key<br>Findings                                                                                                                                                                      |
|----------------------------------------|-----|--------------------------------------------------|----------------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Impacted Third Molar Surgery[7][8] [9] | 133 | 10 mg<br>Serratiopepti<br>dase TID for<br>5 days | Placebo +<br>Paracetamol                                 | Pain (VAS),<br>Swelling,<br>Trismus | Significant improvement in trismus and swelling with serratiopeptid ase vs. placebo. No significant difference in pain.                                                              |
| Impacted Third Molar Surgery[10]       | 150 | Serratiopepti<br>dase                            | Ibuprofen,<br>Paracetamol,<br>Betamethaso<br>ne, Placebo | Pain (VAS),<br>Swelling,<br>Trismus | Ibuprofen and betamethaso ne were significantly more effective than placebo in reducing swelling. Serratiopepti dase did not show significant analgesic or anti-inflammatory action. |



| Osteoarthritis<br>&<br>Postoperative<br>Patients[11] | 120 | Serratiopepti<br>dase (10mg)<br>+ Diclofenac | Diclofenac<br>alone | WOMAC<br>scores, VAS<br>scores,<br>ASEPSIS<br>scores | No<br>statistically<br>significant<br>difference in<br>pain or<br>inflammation<br>between the<br>combination<br>group and<br>diclofenac<br>alone. |
|------------------------------------------------------|-----|----------------------------------------------|---------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
|------------------------------------------------------|-----|----------------------------------------------|---------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|

Table 2: NSAIDs and Paracetamol in Pain Management



| Drug               | Study/Ind<br>ication                                                             | N   | Dosage                        | Comparat<br>or                                      | Primary<br>Outcome<br>Measures              | Key<br>Findings                                                                                      |
|--------------------|----------------------------------------------------------------------------------|-----|-------------------------------|-----------------------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------|
| Ibuprofen          | Postoperati<br>ve Pain<br>(Abdominal<br>/Orthopedi<br>c Surgery)<br>[12][13][14] | 206 | 800 mg IV<br>every 6<br>hours | Placebo                                             | Morphine<br>consumptio<br>n, Pain<br>(VAS)  | Significant reduction in morphine consumption and pain scores with IV ibuprofen compared to placebo. |
| Naproxen<br>Sodium | Postoperati<br>ve Dental<br>Pain[15]                                             | 203 | 220 mg<br>single dose         | Ibuprofen<br>200 mg,<br>Placebo                     | Pain<br>intensity<br>and relief             | Naproxen sodium showed a trend for superior analgesic efficacy compared to ibuprofen at 12 hours.    |
| Naproxen<br>Sodium | Post-<br>surgical<br>Dental<br>Pain[16]                                          | -   | 440 mg<br>single dose         | Hydrocodo<br>ne +<br>Acetamino<br>phen<br>10/650 mg | Analgesic<br>efficacy,<br>Adverse<br>events | Naproxen sodium was as effective, lasted longer, and was better tolerated than the opioid            |



|                 |                                           |     |                                  |                                  |                                     | combinatio<br>n.                                                                                               |
|-----------------|-------------------------------------------|-----|----------------------------------|----------------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Paracetam<br>ol | Knee and<br>Hip<br>Osteoarthri<br>tis[17] | -   | -                                | Placebo                          | Pain,<br>Physical<br>function       | Provided only minimal improveme nts in pain and function.                                                      |
| Paracetam<br>ol | Knee<br>Osteoarthri<br>tis[18]            | 250 | 650 mg<br>dual<br>release<br>BID | Paracetam<br>ol 500 mg<br>IR TID | Pain<br>(VAS),<br>KOOS<br>subscales | Dual release paracetam ol showed significant improveme nt in pain compared to immediate- release paracetam ol. |

# **Experimental Protocols: A Methodological Overview**

Detailed experimental protocols are crucial for the critical appraisal of clinical trial data. Below are summaries of the methodologies employed in key cited studies.

# Serratiopeptidase Clinical Trial Protocol (Example from Impacted Third Molar Surgery Study[7][8][9])

- Study Design: Randomized, single-blind, placebo-controlled, parallel-group trial.
- Participants: 133 patients undergoing surgical removal of a single impacted mandibular third molar.



#### • Intervention:

- Serratiopeptidase Group (n=67): 10 mg serratiopeptidase tablets administered three times daily for 5 days post-surgery.
- Control Group (n=66): Placebo tablets administered on the same schedule, with paracetamol as a rescue analgesic for both groups.

#### Outcome Measures:

- Pain: Assessed using a 10-point Visual Analog Scale (VAS) at baseline and on days 1, 2,
   4, and 5 post-surgery.
- Swelling: Facial measurements taken with a tape measure between specific anatomical landmarks at the same time points.
- Trismus (Mouth Opening): Measured as the maximal interincisal distance at the same time points.
- Statistical Analysis: Appropriate statistical tests were used to compare the mean changes from baseline in the outcome measures between the two groups.

# NSAID Clinical Trial Protocol (Example from IV Ibuprofen for Postoperative Pain Study[12][13][14])

- Study Design: Multicenter, double-blind, placebo-controlled, randomized clinical trial.
- Participants: 206 patients undergoing abdominal or orthopedic surgery.
- Intervention:
  - Ibuprofen Group: 800 mg of intravenous ibuprofen administered every 6 hours.
  - Placebo Group: Intravenous placebo administered on the same schedule.
  - All patients had access to morphine via a patient-controlled analgesia (PCA) pump.



- Primary Outcome Measure: Median morphine consumption within the first 24 hours following surgery.
- Secondary Outcome Measures:
  - Pain intensity at rest and during movement, assessed using a Visual Analog Scale (VAS).
  - Incidence of treatment-emergent adverse events.
- Statistical Analysis: Statistical comparisons of morphine consumption and pain scores between the two groups were performed.

## **Visualizing the Pathways and Processes**

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.



Click to download full resolution via product page

Caption: Serratiopeptidase's proposed anti-inflammatory and analgesic mechanism.

Caption: The mechanism of action of NSAIDs in pain and inflammation.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial in pain management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What is the mechanism of Serrapeptase? [synapse.patsnap.com]
- 2. Serratiopeptidase: Insights into the therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanisms of action of NSAIDs in analgesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of serratiopeptidase after impacted third molar surgery: a randomized controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Efficacy of serratiopeptidase after impacted third molar surgery: a randomized controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, placebo-controlled study comparing the efficacy and safety of paracetamol, serratiopeptidase, ibuprofen and betamethasone using the dental impaction pain model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Intravenous Ibuprofen for Treatment of Post-Operative Pain: A Multicenter, Double Blind, Placebo-Controlled, Randomized Clinical Trial | PLOS One [journals.plos.org]
- 13. Intravenous Ibuprofen for Treatment of Post-Operative Pain: A Multicenter, Double Blind, Placebo-Controlled, Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous ibuprofen for treatment of post-operative pain: A multicenter, double blind, placebo-controlled, randomized clinical trial - Universidad Autónoma de Madrid [uam.scimarina.org]
- 15. A double-blind, randomized study of naproxen sodium, ibuprofen, and placebo in postoperative dental pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. decisionsindentistry.com [decisionsindentistry.com]
- 17. Paracetamol versus placebo for knee and hip osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual Release Paracetamol in Osteoarthritis of Knee: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Systematic Review: Serratiopeptidase in Pain Management—A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#systematic-review-of-serratiopeptidase-for-pain-management]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com